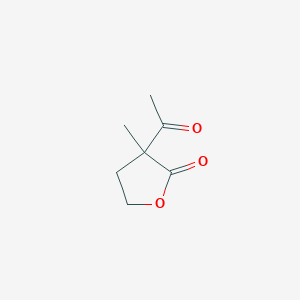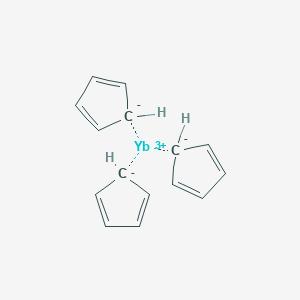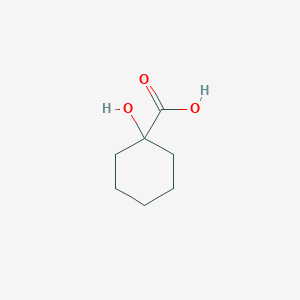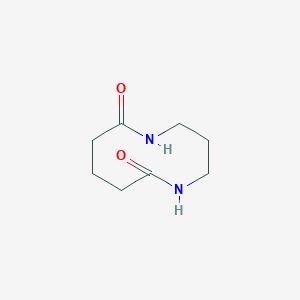
1,5-Diazacyclodecane-6,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazacyclodecane-6,10-dione, also known as DADAO, is a cyclic urea compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DADAO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of fields, including drug development and biomedical research.
Mecanismo De Acción
The mechanism of action of 1,5-Diazacyclodecane-6,10-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1,5-Diazacyclodecane-6,10-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1,5-Diazacyclodecane-6,10-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antioxidant properties and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-Diazacyclodecane-6,10-dione is its ability to selectively target cancer cells, making it a promising candidate for use in cancer treatment. However, 1,5-Diazacyclodecane-6,10-dione has also been found to exhibit cytotoxic effects on normal cells, which may limit its use in certain applications. In addition, the synthesis of 1,5-Diazacyclodecane-6,10-dione can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 1,5-Diazacyclodecane-6,10-dione. One area of interest is the development of new chemotherapeutic agents based on 1,5-Diazacyclodecane-6,10-dione, which may have improved efficacy and fewer side effects than current treatments. In addition, 1,5-Diazacyclodecane-6,10-dione may have applications in the treatment of other diseases, such as bacterial and fungal infections. Further research is needed to fully understand the mechanism of action of 1,5-Diazacyclodecane-6,10-dione and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,5-Diazacyclodecane-6,10-dione can be achieved through a variety of methods, including the reaction of 1,5-diaminopentane with phosgene, the reaction of 1,5-diaminopentane with cyanogen bromide, and the reaction of 1,5-diaminopentane with dimethyl carbonate. The most commonly used method involves the reaction of 1,5-diaminopentane with phosgene, which yields 1,5-Diazacyclodecane-6,10-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
1,5-Diazacyclodecane-6,10-dione has been extensively studied for its potential applications in various fields of scientific research. In drug development, 1,5-Diazacyclodecane-6,10-dione has been found to exhibit antitumor activity and is being investigated as a potential chemotherapeutic agent. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new antimicrobial agents.
Propiedades
Número CAS |
1489-84-5 |
|---|---|
Nombre del producto |
1,5-Diazacyclodecane-6,10-dione |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
Clave InChI |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
SMILES canónico |
C1CC(=O)NCCCNC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
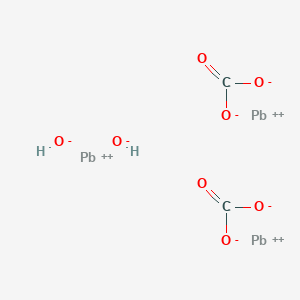


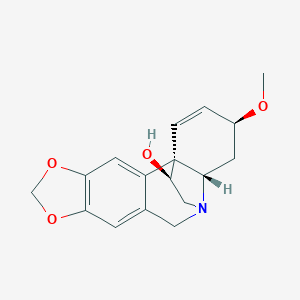
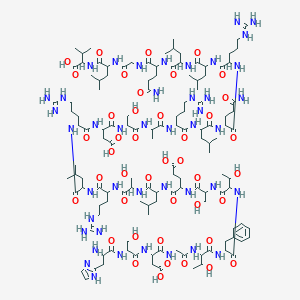
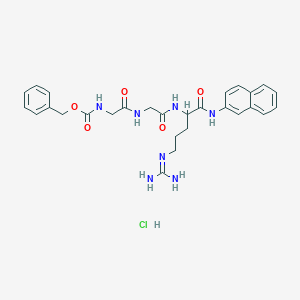

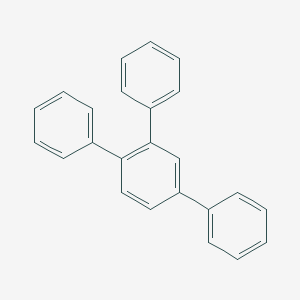
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
